![molecular formula C17H26BNO6 B1522350 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS No. 1072946-29-2](/img/structure/B1522350.png)
4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
Overview
Description
The compound is a boronic acid derivative with a piperidine ring structure. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Synthesis and Antiosteoclast Activity
4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid has been utilized in the synthesis of a new family of compounds exhibiting moderate to high antiosteoclast and osteoblast activity. A two-step synthesis process involving the reaction of (±)-piperidin-2-yl-methanamine (1) with phosphoryl/phosphorothioyl chloride in the presence of triethylamine in dry tetrahydrofuran, followed by condensation with p-substituted phenylboronic acids, results in the formation of these compounds (G. S. Reddy et al., 2012).
Asymmetric Synthesis
The compound is also significant in the asymmetric synthesis of 4-aryl-2-piperidinones, serving as an intermediate. The use of arylboron reagents and a chiral bisphosphine-rhodium catalyst in the presence of this compound enables the catalytic asymmetric synthesis of these piperidinones, highlighting its importance in the synthesis of pharmacologically relevant compounds such as (-)-Paroxetine (T. Senda, M. Ogasawara, & T. Hayashi, 2001).
Microwave-Mediated Suzuki–Miyaura Cross-Couplings
Additionally, this compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling with aryl bromides. This process allows for the manipulation of functionality at two points, showcasing the compound's role in diversifying the resulting biaryl library (J. Spencer et al., 2011).
Metal-Free Coupling
It is also involved in the metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids. This procedure facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks from parent ketones, highlighting the compound's utility in creating complex molecular structures (Daniel M Allwood et al., 2014).
Molecular Recognition and Chemosensing
N-B Interaction in an o-(N,N-dialkylaminomethyl)arylboronate System
A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, related to the compound , shows its potential in molecular recognition and chemosensing technologies. The study demonstrates the influence of solvent and complexing substrate on the formation of N-B dative bonds and solvent insertion, offering insights for future chemosensing technology designs based on similar scaffolds (Lei Zhu et al., 2006).
Supramolecular Chemistry
Formation and Properties of Tetraarylpentaborates
The compound's reaction with an aryloxorhodium complex leads to the formation of new tetraarylpentaborates, which undergo smooth hydrolysis. This showcases the compound's role in the formation of complex structures and its relevance in studying the chemical properties and reactions of such molecular systems (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in the development of drugs and biomaterials .
Boc Compounds
The BOC group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used in the synthesis of amino acids and peptides, where it serves to protect the amine group during reactions .
properties
IUPAC Name |
[2-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-12(8-10-19)24-13-5-6-14(18(21)22)15(11-13)23-4/h5-6,11-12,21-22H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNJZJEWBIUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674486 | |
Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-29-2 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-3-methoxyphenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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